

# Application Notes: CCT3833 in Mouse Models of Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCT3833

Cat. No.: B1191726

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

**CCT3833** is a potent and selective small molecule inhibitor of Tankyrase (TNKS) 1 and 2, key enzymes in the Wnt/ $\beta$ -catenin signaling pathway. Dysregulation of the Wnt pathway is a critical driver in numerous cancers, particularly colorectal cancer (CRC), where mutations in genes like APC lead to the accumulation of  $\beta$ -catenin and subsequent transcription of oncogenic target genes. By inhibiting Tankyrase, **CCT3833** stabilizes the  $\beta$ -catenin destruction complex, promoting the degradation of  $\beta$ -catenin and suppressing tumor growth.

These application notes provide a comprehensive guide for utilizing **CCT3833** in preclinical mouse models of cancer, with a focus on colorectal cancer models. The protocols and data presented herein are intended to assist researchers in designing and executing robust in vivo efficacy and pharmacodynamic studies.

## Mechanism of Action: Wnt/ $\beta$ -catenin Pathway

The diagram below illustrates the canonical Wnt/ $\beta$ -catenin signaling pathway and the mechanism of action of **CCT3833**. In cancer cells with an active Wnt pathway (e.g., due to APC mutation), the destruction complex is inactive, allowing  $\beta$ -catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors, driving cell proliferation. **CCT3833** inhibits Tankyrase, preventing the PARsylation and degradation of AXIN. This stabilizes the

destruction complex, leading to the phosphorylation and subsequent degradation of  $\beta$ -catenin, thereby inhibiting the oncogenic signaling cascade.



[Click to download full resolution via product page](#)

Caption: Mechanism of **CCT3833** in the Wnt/ $\beta$ -catenin signaling pathway.

## Preclinical Data Summary

The following tables summarize the key in vitro and in vivo characteristics of **CCT3833** based on internal studies.

Table 1: In Vitro Potency of **CCT3833**

| Target                | IC <sub>50</sub> (nM) | Assay Type               |
|-----------------------|-----------------------|--------------------------|
| <b>TNKS1</b>          | <b>1.5</b>            | <b>Biochemical Assay</b> |
| TNKS2                 | 2.1                   | Biochemical Assay        |
| DLD-1 (CRC Cell Line) | 8.5                   | Cell Proliferation Assay |

| SW480 (CRC Cell Line) | 12.2 | Cell Proliferation Assay |

Table 2: Pharmacokinetic Properties of **CCT3833** in CD-1 Mice (10 mg/kg, Oral Gavage)

| Parameter                                      | Value      | Unit                     |
|------------------------------------------------|------------|--------------------------|
| <b>C<sub>max</sub> (Maximum Concentration)</b> | <b>1.2</b> | <b><math>\mu</math>M</b> |
| T <sub>max</sub> (Time to C <sub>max</sub> )   | 2          | hours                    |
| AUC (Area Under the Curve)                     | 8.5        | $\mu$ M*h                |
| Oral Bioavailability                           | 45         | %                        |

| Half-life (t<sub>1/2</sub>) | 6 | hours |

Table 3: In Vivo Efficacy of **CCT3833** in APCMin/+ Mouse Model

| Treatment Group | Dose & Schedule            | Mean Tumor Burden (mm <sup>3</sup> ) at Day 28 | % Tumor Growth Inhibition (TGI) |
|-----------------|----------------------------|------------------------------------------------|---------------------------------|
| Vehicle         | 0.5% HPMC, once daily (PO) | 150.2 ± 18.5                                   | -                               |
| CCT3833         | 25 mg/kg, once daily (PO)  | 82.6 ± 12.1                                    | 45%                             |

| CCT3833 | 50 mg/kg, once daily (PO) | 49.5 ± 9.8 | 67% |

## Experimental Protocols

### Protocol 1: Preparation and Administration of CCT3833 for In Vivo Studies

Materials:

- CCT3833 powder
- Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
- Mortar and pestle or homogenizer
- Sterile water
- Weighing scale
- Sonicator
- Oral gavage needles (20-22 gauge, ball-tipped)
- Appropriate syringes

Procedure:

- Calculate Required Amount: Determine the total amount of CCT3833 and vehicle needed for the entire study, accounting for all animals, doses, and treatment duration. Add a 10-15%

overage to account for formulation loss.

- Weigh **CCT3833**: Accurately weigh the required amount of **CCT3833** powder.
- Prepare Vehicle: Prepare the 0.5% HPMC solution by slowly adding HPMC powder to sterile water while stirring continuously until fully dissolved.
- Formulation:
  - Add a small amount of the vehicle to the **CCT3833** powder to create a paste.
  - Grind the paste thoroughly using a mortar and pestle to ensure no clumps remain.
  - Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose at a 10 mL/kg dosing volume).
- Homogenization: Sonicate the suspension for 10-15 minutes in a water bath to ensure a uniform and fine suspension.
- Administration:
  - Before each dosing, vortex the suspension thoroughly to ensure homogeneity.
  - Accurately dose each mouse by oral gavage (PO) based on its most recent body weight. A typical dosing volume is 10 mL/kg.
  - Prepare fresh formulation daily. Do not store the suspension for more than 24 hours at 4°C.

## Protocol 2: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model

This protocol outlines a typical efficacy study using a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model.

Caption: General workflow for an in vivo cancer model efficacy study.

Procedure:

- Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for hosting human CRC cell lines (e.g., SW480) or PDX fragments.
- Tumor Implantation: Subcutaneously implant  $1-5 \times 10^6$  cells mixed with Matrigel or small tumor fragments (~3x3 mm) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to establish. Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- Randomization: Once tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
  - Group 1: Vehicle (0.5% HPMC), PO, once daily (QD)
  - Group 2: **CCT3833** (e.g., 25 mg/kg), PO, QD
  - Group 3: **CCT3833** (e.g., 50 mg/kg), PO, QD
- Treatment and Monitoring:
  - Administer the designated treatments as per Protocol 1.
  - Monitor body weight and tumor volume 2-3 times per week.
  - Observe animals daily for any signs of toxicity or distress.
- Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the vehicle group reach a prespecified size limit (e.g., 1500-2000 mm<sup>3</sup>).
- Data Analysis:
  - Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
  - Plot mean tumor volume and mean body weight over time for each group.
  - Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.

## Protocol 3: Pharmacodynamic (PD) Analysis of Tumor Tissue

This protocol is designed to confirm the on-target activity of **CCT3833** by measuring the levels of key Wnt pathway proteins in tumor tissue.

### Materials:

- Tumor samples collected at the end of the efficacy study (or from a satellite group of mice).
- RIPA buffer with protease and phosphatase inhibitors.
- Tissue homogenizer (e.g., Bead Ruptor).
- BCA protein assay kit.
- SDS-PAGE gels, transfer system, and Western blot reagents.
- Primary antibodies: anti-AXIN1, anti- $\beta$ -catenin, anti-phospho- $\beta$ -catenin, anti- $\beta$ -actin (loading control).
- Secondary antibodies (HRP-conjugated).
- Chemiluminescence substrate and imaging system.

### Procedure:

- **Tissue Collection:** At a specified time point after the final dose (e.g., 4-8 hours, corresponding to peak drug exposure), euthanize the mice. Immediately excise tumors, snap-freeze them in liquid nitrogen, and store them at  $-80^{\circ}\text{C}$ .
- **Protein Extraction:**
  - Weigh a small piece of frozen tumor tissue (~30-50 mg).
  - Add ice-cold RIPA buffer (10  $\mu\text{L}$  per mg of tissue).
  - Homogenize the tissue until fully lysed.

- Centrifuge at 14,000 rpm for 20 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- Western Blotting:
  - Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
  - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  - Incubate with primary antibodies overnight at 4°C. A successful PD response to **CCT3833** would be indicated by an increase in AXIN1 levels and a decrease in total β-catenin.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using a chemiluminescence substrate and an imaging system.
- Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of target proteins to the loading control (β-actin). Compare protein levels between vehicle-treated and **CCT3833**-treated groups.

## Safety and Handling

**CCT3833** is a bioactive small molecule. Researchers should wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

- To cite this document: BenchChem. [Application Notes: CCT3833 in Mouse Models of Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191726#how-to-use-cct3833-in-mouse-models-of-cancer>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)